![molecular formula C17H23N5O2S B11260130 N-Benzyl-6-[4-(ethanesulfonyl)piperazin-1-YL]pyridazin-3-amine](/img/structure/B11260130.png)
N-Benzyl-6-[4-(ethanesulfonyl)piperazin-1-YL]pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-6-[4-(ethanesulfonyl)piperazin-1-YL]pyridazin-3-amine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridazine ring substituted with a benzyl group and a piperazine moiety, which is further functionalized with an ethanesulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-6-[4-(ethanesulfonyl)piperazin-1-YL]pyridazin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Core: The pyridazine ring is synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions, often using benzyl halides in the presence of a base.
Piperazine Functionalization: The piperazine ring is incorporated through nucleophilic substitution reactions, where the pyridazine derivative reacts with piperazine.
Ethanesulfonyl Group Addition: The ethanesulfonyl group is introduced by reacting the piperazine derivative with ethanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-6-[4-(ethanesulfonyl)piperazin-1-YL]pyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Benzyl halides, ethanesulfonyl chloride, and bases like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-Benzyl-6-[4-(ethanesulfonyl)piperazin-1-YL]pyridazin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-Benzyl-6-[4-(ethanesulfonyl)piperazin-1-YL]pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or interact with receptors to produce therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides: Evaluated for their potential in treating Alzheimer’s disease.
Uniqueness
N-Benzyl-6-[4-(ethanesulfonyl)piperazin-1-YL]pyridazin-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethanesulfonyl group, in particular, may enhance its solubility and reactivity compared to similar compounds.
Properties
Molecular Formula |
C17H23N5O2S |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
N-benzyl-6-(4-ethylsulfonylpiperazin-1-yl)pyridazin-3-amine |
InChI |
InChI=1S/C17H23N5O2S/c1-2-25(23,24)22-12-10-21(11-13-22)17-9-8-16(19-20-17)18-14-15-6-4-3-5-7-15/h3-9H,2,10-14H2,1H3,(H,18,19) |
InChI Key |
MRHOXUPKUBUQBI-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



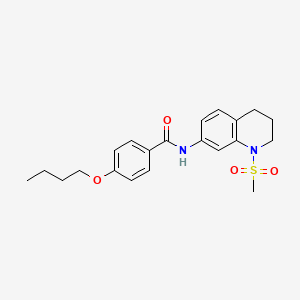
![1-{6-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane](/img/structure/B11260053.png)
![N-(2-chlorophenyl)-7-(2,3-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11260057.png)
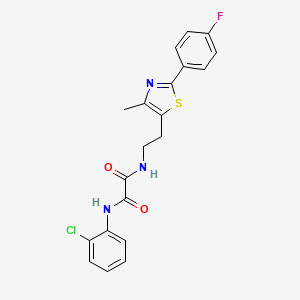
![N-(2-methoxy-5-methylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11260078.png)
![(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(3-methylpiperidin-1-yl)methanone](/img/structure/B11260085.png)
![ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B11260088.png)
![6-(4-fluorophenyl)-3-methyl-N-(naphthalen-1-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11260100.png)
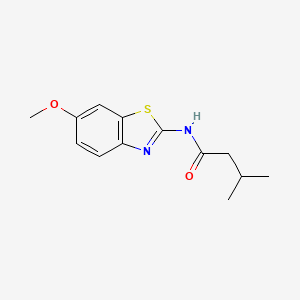
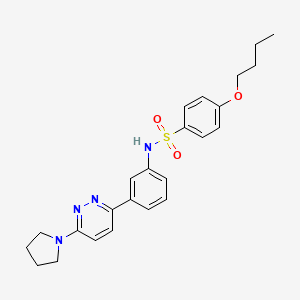
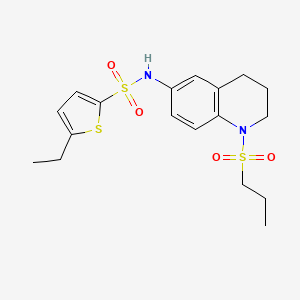

![N-(2-methoxyphenyl)-5-methyl-7-(1H-pyrrol-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11260131.png)
